2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
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Description
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized compounds related to 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, demonstrating significant antimicrobial properties. For instance, the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings were explored, showing that many of these compounds have good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid (Hossan et al., 2012). Additionally, new pyridothienopyrimidines and pyridothienotriazines were synthesized, which were tested for their in vitro antimicrobial activities, indicating potential for the development of new antimicrobial agents (Abdel-rahman et al., 2002).
Anti-inflammatory Applications
Research into the synthesis of heterocyclic compounds fused to a thiophene moiety using citrazinic acid as a synthon has shown promise in anti-inflammatory applications. These compounds, through their novel synthesis pathways, have demonstrated good anti-inflammatory activity, comparable to Prednisolone® as a reference drug, indicating their potential in medical applications related to inflammation (Amr et al., 2007).
Synthetic Utility in Heterocyclic Chemistry
The synthesis and investigation of reactions under specific conditions, such as microwave irradiation, have been explored to synthesize thieno[2,3-d]pyrimidines, demonstrating the synthetic utility of related compounds in creating complex heterocyclic structures that could be beneficial in various chemical synthesis applications (Davoodnia et al., 2009). These methodologies provide valuable insights into the versatile chemistry of pyrimidinone derivatives and their potential use in developing new compounds with significant biological or chemical properties.
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-13(2)21-11-22(18(12)24)9-17(23)20-7-14-5-16(8-19-6-14)15-3-4-25-10-15/h3-6,8,10-11H,7,9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXWWWWNWVJOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.